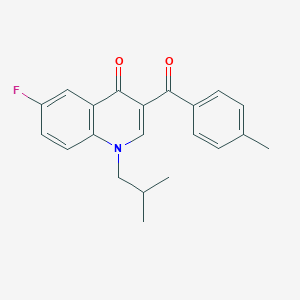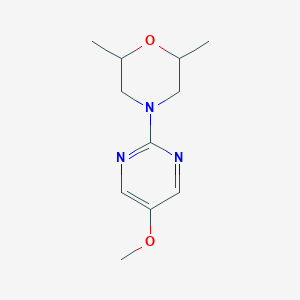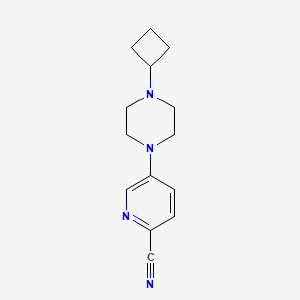![molecular formula C10H14BrN3OS B6469746 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol CAS No. 2640978-47-6](/img/structure/B6469746.png)
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol is a chemical compound with the molecular formula C10H14BrN3OS It is a heterocyclic compound containing a pyrimidine ring substituted with a bromine atom and a methylsulfanyl group, as well as a piperidine ring with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the bromination of 2-(methylsulfanyl)pyrimidine, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the hydroxylation of the piperidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding or van der Waals forces, which can modulate the activity of the target molecule. The hydroxyl group on the piperidine ring can also form hydrogen bonds, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-(methylsulfanyl)pyrimidin-4-ol: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol: Lacks the bromine atom, which may reduce its potential for certain types of chemical reactions.
1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol is unique due to the presence of both the bromine atom and the methylsulfanyl group, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the piperidine ring enhances its versatility as a building block in synthetic chemistry and its potential as a bioactive molecule in medicinal chemistry.
Propriétés
IUPAC Name |
1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3OS/c1-16-10-12-6-8(11)9(13-10)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGVJYPOZHPJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCC(CC2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4',6'-dimethyl-8-(2-nitrobenzenesulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469678.png)
![1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469680.png)

![1-benzyl-N-{2-[(2-methylpropyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469707.png)

![4-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6469717.png)

![3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469727.png)
![4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6469738.png)


![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3,4-thiadiazole](/img/structure/B6469761.png)
![3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B6469766.png)
![1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B6469773.png)
